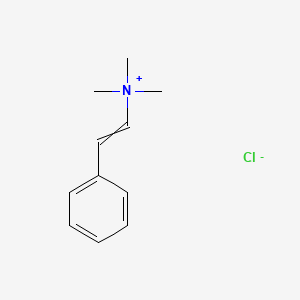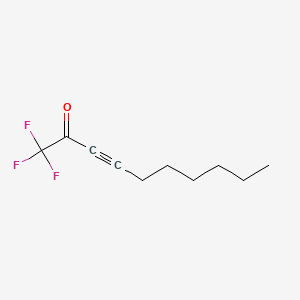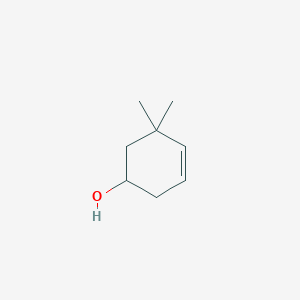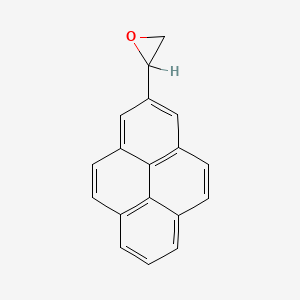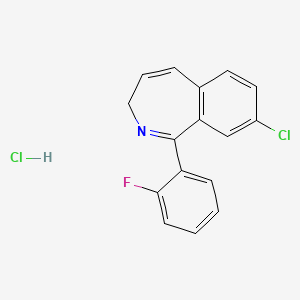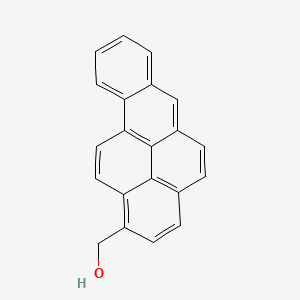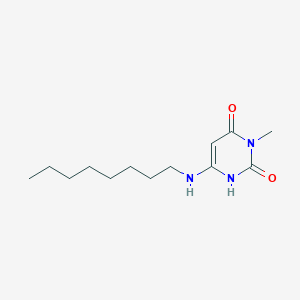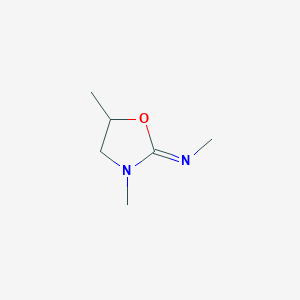
(2Z)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine is an organic compound characterized by its unique structure, which includes an oxazolidine ring with three methyl groups and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of N-methylamino alcohols with aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines.
Scientific Research Applications
(2Z)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2Z)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine exerts its effects involves interactions with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the oxazolidine ring provides structural stability. These interactions can influence various biochemical pathways, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
(2E)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine: An isomer with a different geometric configuration.
N-Methyl-1,3-oxazolidin-2-imine: Lacks the additional methyl groups, resulting in different reactivity.
1,3-Oxazolidin-2-one: Contains a carbonyl group instead of an imine.
Uniqueness
(2Z)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine is unique due to its specific arrangement of methyl groups and the presence of an imine functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
80099-32-7 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
N,3,5-trimethyl-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C6H12N2O/c1-5-4-8(3)6(7-2)9-5/h5H,4H2,1-3H3 |
InChI Key |
ZKYKCYLEFVAWTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=NC)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


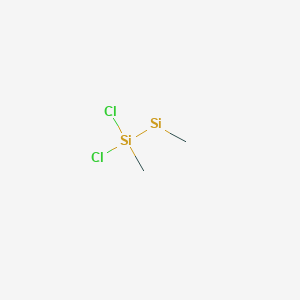
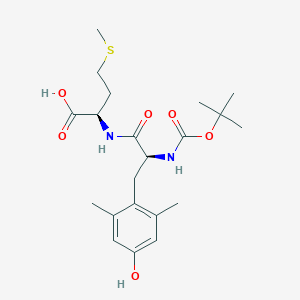


![2-(3,4-Dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B14414336.png)
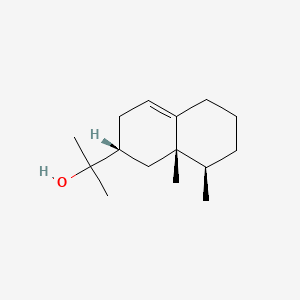
![7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane](/img/structure/B14414350.png)
